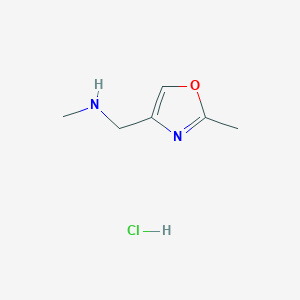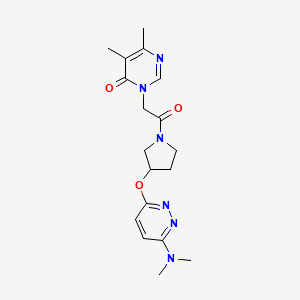![molecular formula C21H23ClN4O3S B2828938 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1448037-27-1](/img/structure/B2828938.png)
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 446.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.
Mode of Action
The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition results in a decrease in the production of 4-hydroxyproline, thereby reducing the formation of stable collagen.
Biochemical Pathways
The affected pathway is the collagen biosynthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, the compound disrupts the normal biosynthesis of collagen, leading to a reduction in the formation of stable collagen structures .
Pharmacokinetics
The compound’s efficacy against immortalized rat hepatic stellate cells (hsc-t6) suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates a decrease in the formation of stable collagen structures, which could potentially be beneficial in conditions characterized by excessive collagen deposition, such as fibrotic diseases.
Propriétés
IUPAC Name |
12-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c22-16-4-2-8-23-19(16)29-14-6-9-25(10-7-14)18(27)11-13-12-30-21-24-17-5-1-3-15(17)20(28)26(13)21/h2,4,8,13-14H,1,3,5-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMZLJZFIYZIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCC(CC4)OC5=C(C=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2828858.png)
![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2828859.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)
![N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2828862.png)
![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)

![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)
![2-[(4-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl)amino]benzoic acid](/img/structure/B2828874.png)

![N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2828876.png)

